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Compound of Interest

Compound Name: Methyl 2-methyl-3-oxohexanoate

CAS No.: 120040-67-7

Cat. No.: B2908508 Get Quote

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1]

Executive Summary & Compound Identity
Methyl 2-methyl-3-oxohexanoate is a specialized

-keto ester intermediate used in the synthesis of heterocycles and pharmaceutical scaffolds. Its
structural integrity is often confused with its reduced hydroxy-analog (pineapple flavor
components) or its unmethylated parent.[1]

This guide provides a technical comparison of the Infrared (IR) spectral characteristics of

Methyl 2-methyl-3-oxohexanoate against its closest structural analogs. The focus is on using

IR spectroscopy not just for identification, but as a rapid "performance" metric to assess keto-

enol tautomerism and

-alkylation success.

Crucial Identity Check (The "Identity Crisis")
Before interpreting data, verify your target.[1] Commercial catalogs frequently conflate this

compound with flavor ingredients.[1]
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Feature
Target: Methyl 2-methyl-3-

oxohexanoate

Common Confusion: Methyl

3-hydroxyhexanoate

CAS Registry 120040-67-7 (or 51534-31-5) 21188-58-9

Functionality -Keto Ester (Reactive

Electrophile)
-Hydroxy Ester (Stable Flavor)

Key IR Feature
Dual Carbonyl (1745 & 1718

cm⁻¹)

Broad OH (3400 cm⁻¹) +

Single Carbonyl

Comparative IR Analysis: The "Fingerprint" of
Substitution
The introduction of an

-methyl group at the C2 position significantly alters the vibrational modes compared to the
unmethylated parent.[1] This steric bulk inhibits the formation of the planar enol form, resulting
in a distinct "Keto-Dominant" spectral profile.[1]

Spectral Comparison Table
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Spectral Region
Target: Methyl 2-

methyl-3-

oxohexanoate

Alternative A: Methyl

3-oxohexanoate

Alternative B: Ethyl

2-methyl-3-

oxohexanoate

Enol O-H Stretch

(3200–3400 cm⁻¹)

Weak / Absent(Steric

hindrance locks keto

form)

Medium /

Broad(Significant enol

tautomerism)

Weak / Absent(Similar

steric profile to target)

Ester C=O

(Stretching)

1740–1748

cm⁻¹(Sharp, distinct)

1735–1750

cm⁻¹(Often merged

with ketone)

1735–1745

cm⁻¹(Slight redshift

due to ethyl mass)

Ketone C=O

(Stretching)

1715–1720

cm⁻¹(Resolved

separate peak)

1710–1725

cm⁻¹(Broadened by

H-bonding)

1712–1718

cm⁻¹(Resolved

separate peak)

C-H Stretch (2800–

3000 cm⁻¹)

2955, 2870

cm⁻¹(Distinct doublet

for

-CH3)

2960 cm⁻¹(Standard

alkyl)

2980, 2940

cm⁻¹(Complex pattern

from ethyl)

Fingerprint (1000–

1300 cm⁻¹)

1150–1250 cm⁻¹(C-O-

C asymmetric stretch)

1200–1300

cm⁻¹(Broad enol C-O

character)

1030, 1180 cm⁻¹(O-

CH2-CH3 specific

bands)

Analyst Insight: In "Alternative A" (Unmethylated), the keto-enol equilibrium allows for an

intramolecular Hydrogen bond, which broadens the carbonyl peaks and lowers their frequency.

[1] In the Target, the

-methyl group disrupts this geometry, sharpening the carbonyl resolution.[1] This

"splitting" of the C=O region is the primary indicator of successful methylation.[1]
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Technical Deep Dive: Tautomerism as a Quality
Metric
For drug development professionals, the ratio of Keto:Enol forms is not just a spectral curiosity

—it dictates reactivity (e.g., in Knoevenagel condensations).[1]

Mechanism of Spectral Shift
Unmethylated Parent: The

-protons are highly acidic.[1] The enol form is stabilized by a 6-membered intramolecular H-
bond ring.

Result: IR shows a "smear" in the OH region and merged Carbonyls.[1]

Methylated Target: The

-methyl group provides:

Inductive Effect (+I): Destabilizes the enolate negative charge.[1]

Steric Hindrance: Prevents the planar alignment required for the H-bond ring.

Result: The molecule is locked in the Diketo form.[1] IR shows two clean, high-intensity

carbonyl peaks.[1]

Experimental Protocols (Self-Validating)
Protocol A: Synthesis & Purification
Objective: Synthesize Methyl 2-methyl-3-oxohexanoate via

-alkylation of Methyl 3-oxohexanoate.

Reagents:

Methyl 3-oxohexanoate (1.0 eq)

Methyl Iodide (MeI) (1.1 eq) - Warning: Neurotoxin
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Potassium Carbonate (K₂CO₃) (1.5 eq)[1]

Acetone (0.5 M concentration)[1]

Step-by-Step Workflow:

Activation: Suspend K₂CO₃ in dry acetone under N₂ atmosphere. Add Methyl 3-

oxohexanoate dropwise at 0°C. Stir for 30 min to generate the enolate (Solution turns

yellow/orange).

Alkylation: Add MeI dropwise.[1] The reaction is exothermic; maintain temp <25°C to prevent

O-alkylation.

Reflux: Warm to 40°C for 4 hours.

Validation (TLC): Monitor disappearance of starting material. Note: Starting material stains

dark purple with FeCl₃ (Enol test); Product stains weak/negative.[1]

Workup: Filter solids. Concentrate filtrate.[1] Partition between Et₂O and Brine.[1] Dry over

MgSO₄.[1]

Purification: Distillation (reduced pressure) is preferred over column chromatography to

avoid hydrolysis on silica.[1]

Protocol B: IR Sample Preparation & Analysis
Objective: Confirm structure and assess purity without destroying the sample.[1]

Technique: Attenuated Total Reflectance (ATR-FTIR) is recommended over KBr pellets to

prevent moisture absorption (which mimics Enol bands).[1]

Sample Prep: Place 1 drop of neat oil on the Diamond/ZnSe crystal.

Scan Parameters:

Resolution: 4 cm⁻¹

Scans: 16 (minimum)[1]
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Range: 4000–600 cm⁻¹

Pass/Fail Criteria:

PASS: Distinct separation (>20 cm⁻¹) between Ester and Ketone C=O peaks.[1]

FAIL: Single broad Carbonyl peak (indicates unreacted starting material or hydrolysis).[1]

Visualized Workflow: Synthesis to Validation
The following diagram illustrates the critical decision points in the synthesis and validation

process, highlighting the role of IR spectroscopy as a gatekeeper.
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Figure 1: Decision logic for synthesizing and validating Methyl 2-methyl-3-oxohexanoate,

emphasizing the correlation between chemical tests (FeCl3) and spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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